molecular formula C9H13Br2NO2 B2710781 Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate CAS No. 1844851-46-2

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate

Cat. No.: B2710781
CAS No.: 1844851-46-2
M. Wt: 327.016
InChI Key: UNYQBRFGPDKQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H13Br2NO2 and a molecular weight of 327.02 g/mol . This compound is known for its unique structure, which includes a four-membered azetidine ring substituted with a dibromomethylene group and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method involves the bromination of tert-butyl 3-methyleneazetidine-1-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethylene group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form tert-butyl 3-methyleneazetidine-1-carboxylate.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more complex derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce methyleneazetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate involves its interaction with various molecular targets. The dibromomethylene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate lies in its dibromomethylene group, which provides specific reactivity patterns useful in various chemical transformations.

Properties

IUPAC Name

tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYQBRFGPDKQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(Br)Br)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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